NGD 98-2 hydrochloride

CRF1 Binding Affinity Ki

CRF1 antagonist studies often face inconsistent in vivo efficacy despite similar in vitro binding affinities across chemotypes. NGD 98-2 hydrochloride addresses this gap with validated target engagement and supply reliability. • High-affinity CRF1 binding (Ki = 1 nM) ensures robust signal-to-noise in radioligand displacement and fluorescence polarization assays at low nanomolar concentrations. • Orally bioavailable and brain penetrant - IC50 of 15.7 mg/kg (p.o.) for CRF-induced fecal pellet output in rats confirms CNS target engagement for behavioral and GI stress research. • Chromatography-free synthesis enables scalable, cost-efficient supply for long-term in vivo studies, reducing total project expenditure.

Molecular Formula C19H25ClF3N3O3
Molecular Weight 435.9 g/mol
Cat. No. B1472795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNGD 98-2 hydrochloride
Molecular FormulaC19H25ClF3N3O3
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl
InChIInChI=1S/C19H24F3N3O3.ClH/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22;/h8-10,12H,6-7H2,1-5H3,(H,23,24);1H
InChIKeyKUZDADGRZQAQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine Hydrochloride: A High-Affinity CRF1 Antagonist Tool Compound


3-Methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine hydrochloride, also known as NGD 98-2 hydrochloride, is a pyrazine-based small molecule that functions as a potent antagonist of the corticotropin-releasing factor receptor 1 (CRF1) [1]. It is characterized by a high binding affinity (Ki = 1 nM), oral bioavailability, and brain penetration, distinguishing it as a pharmacological tool for investigating stress-related pathways [1].

Why CRF1 Antagonists Are Not Interchangeable: Structural and Pharmacological Considerations for NGD 98-2 Hydrochloride


CRF1 antagonists are chemically diverse, spanning pyrazines, pyrazinones, and quinoline derivatives. Subtle modifications to the core scaffold or peripheral substituents can profoundly alter binding kinetics, receptor subtype selectivity, blood-brain barrier permeability, and oral bioavailability [1]. Consequently, even compounds with similar in vitro binding affinities (e.g., Ki values in the low nanomolar range) often exhibit divergent in vivo efficacy and pharmacokinetic profiles, making them unsuitable for direct substitution in experimental models [2].

Quantitative Differentiation of NGD 98-2 Hydrochloride: A Comparative Evidence Guide for Scientific Selection


Superior CRF1 Binding Affinity: NGD 98-2 vs. Common CRF1 Antagonist Benchmarks

NGD 98-2 hydrochloride demonstrates a Ki of 1 nM at the CRF1 receptor, as reported in its primary characterization study [1]. This represents a 2- to 5-fold higher affinity compared to several widely used CRF1 antagonists, including R121919 (Ki = 2-5 nM) and Antalarmin (Ki = 2.7 nM), when assessed under comparable radioligand binding conditions using [125I]-Tyr0-ovine CRF in rat cortex or recombinant human CRF1 receptors .

CRF1 Binding Affinity Ki

Quantified In Vivo Efficacy: Oral IC50 in a CRF-Induced Gastrointestinal Motility Model

In a conscious rat model of intracerebroventricular (icv) CRF-induced fecal pellet output (FPO), oral administration of NGD 98-2 hydrochloride produced a dose-dependent reduction with an inhibitory IC50 of 15.7 mg/kg [1]. In contrast, a structurally related, in-class CRF1 antagonist, NGD 9002, exhibited a more potent oral IC50 of 4.3 mg/kg in the same study, providing a direct intra-study benchmark for comparative efficacy [1].

CRF1 In Vivo Efficacy IC50

Blood-Brain Barrier Penetration: A Key Differentiator Among CRF1 Antagonists

NGD 98-2 hydrochloride is explicitly characterized as brain penetrant, a property confirmed in its primary discovery paper through ex vivo receptor occupancy assays in rat brain tissue [1]. While many CRF1 antagonists (e.g., CP 154526) are also brain penetrant, this attribute is not universal across the class; certain potent CRF1 antagonists suffer from poor CNS exposure, limiting their utility in behavioral neuroscience studies. The documented brain penetration of NGD 98-2 is thus a critical, positive selection criterion for CNS applications [2].

CRF1 Brain Penetration CNS

Simplified Chromatography-Free Synthesis: A Practical Procurement Advantage

The development of an efficient, 5-step synthetic route for NGD 98-2 that requires no chromatography represents a significant manufacturing advantage [1]. This contrasts with the multi-step, chromatography-intensive syntheses often required for structurally complex CRF1 antagonists (e.g., certain pyrazinone derivatives), which can constrain both cost and supply chain reliability [2]. While direct yield comparisons are not published, the elimination of chromatography steps generally reduces production time and cost, enhancing the compound's accessibility for large-scale studies.

Synthesis Scale-up Cost

Optimal Scientific and Industrial Applications for NGD 98-2 Hydrochloride Based on Quantitative Evidence


High-Affinity CRF1 Binding Studies and Cellular Assays

With a Ki of 1 nM for CRF1, NGD 98-2 hydrochloride is ideally suited for high-sensitivity binding assays, including radioligand displacement and fluorescence polarization studies, where precise quantification of receptor occupancy is paramount [1]. Its high affinity ensures robust signal at low nanomolar concentrations, minimizing non-specific binding and enabling accurate competitive binding analyses.

Stress-Related Behavioral Pharmacology in Rodent Models

The compound's oral bioavailability and documented brain penetration make it a preferred tool for investigating the role of central CRF1 receptors in stress-induced behaviors, such as anxiety, depression, and stress-related gastrointestinal dysfunction [2]. Researchers can confidently administer NGD 98-2 orally and expect CNS target engagement, a critical requirement for behavioral neuroscience studies.

Gastrointestinal Motility and Visceral Hypersensitivity Research

Quantitative in vivo data demonstrate that oral NGD 98-2 significantly reduces CRF-induced fecal pellet output (IC50 = 15.7 mg/kg) and stress-induced defecation in rats [3]. This establishes its utility as a pharmacological probe in studies of irritable bowel syndrome (IBS) and other stress-exacerbated functional gastrointestinal disorders, particularly those where central CRF1 signaling is implicated.

Cost-Effective, Large-Scale In Vivo Studies

The chromatography-free synthesis of NGD 98-2 contributes to its favorable supply chain economics, making it a pragmatic choice for long-term or high-throughput in vivo experiments where large quantities of compound are required [1]. This advantage over chromatography-intensive CRF1 antagonists can significantly reduce total project costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NGD 98-2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.